molecular formula C18H18N2O2 B14284793 1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester CAS No. 157427-58-2

1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester

Katalognummer: B14284793
CAS-Nummer: 157427-58-2
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: IMFNTYKFDCOGOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a pyridine ring attached to the indole structure, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the 1,1-dimethylethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated derivatives and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Indole-1-carboxylic acid, 3-[[3-(aminocarbonyl)-2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-, 1,1-dimethylethyl ester
  • 1H-Indole-1-carboxylic acid, 3-[[2-(3-pyridinyl)-4-thiazolidinyl]carbonyl]-, 1,1-dimethylethyl ester
  • 1H-Indole-1-carboxylic acid, 6-chloro-2-(5-formyl-3-pyridinyl)-, 1,1-dimethylethyl ester

Uniqueness

1H-Indole-1-carboxylic acid, 2-(3-pyridinyl)-, 1,1-dimethylethyl ester is unique due to its specific structure, which combines an indole core with a pyridine ring and a tert-butyl ester group. This unique combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

157427-58-2

Molekularformel

C18H18N2O2

Molekulargewicht

294.3 g/mol

IUPAC-Name

tert-butyl 2-pyridin-3-ylindole-1-carboxylate

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-9-5-4-7-13(15)11-16(20)14-8-6-10-19-12-14/h4-12H,1-3H3

InChI-Schlüssel

IMFNTYKFDCOGOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.